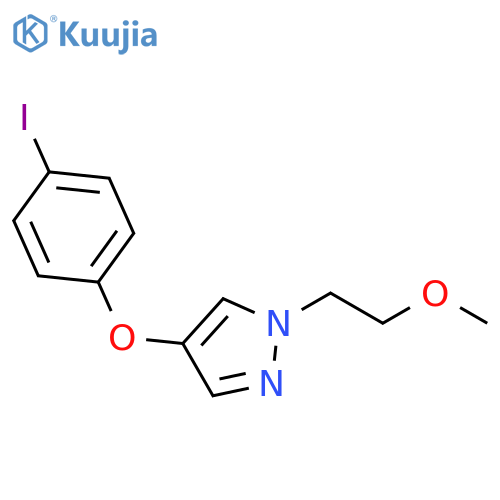

Cas no 1708263-44-8 (4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole)

1708263-44-8 structure

商品名:4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole

CAS番号:1708263-44-8

MF:C12H13IN2O2

メガワット:344.148295164108

CID:5191378

4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole

-

- インチ: 1S/C12H13IN2O2/c1-16-7-6-15-9-12(8-14-15)17-11-4-2-10(13)3-5-11/h2-5,8-9H,6-7H2,1H3

- InChIKey: ONFCDHQKAZXFBX-UHFFFAOYSA-N

- ほほえんだ: N1(CCOC)C=C(OC2=CC=C(I)C=C2)C=N1

4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM509835-1g |

4-(4-Iodophenoxy)-1-(2-methoxyethyl)-1H-pyrazole |

1708263-44-8 | 97% | 1g |

$779 | 2022-06-12 |

4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

1708263-44-8 (4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2230780-65-9(IL-17A antagonist 3)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量